2-[(2-Ethoxybenzoyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-10-6-4-8-12(14)16(20)18-13-9-5-3-7-11(13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTZVHQTXBWNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 2 Ethoxybenzoyl Amino Benzamide
Primary Synthetic Routes for 2-[(2-Ethoxybenzoyl)amino]benzamide
The construction of the core structure of this compound is primarily achieved through the formation of an amide bond between 2-aminobenzamide (B116534) and a 2-ethoxybenzoyl moiety. Both conventional and novel synthetic strategies have been developed to facilitate this key transformation efficiently.
Conventional Synthetic Pathways
Conventional methods for the synthesis of this compound typically rely on well-established amidation reactions. These approaches are characterized by their reliability and the ready availability of starting materials.
One of the most common and traditional methods for forming the amide linkage is the Schotten-Baumann reaction . researchgate.netwaters.comnih.govlabcluster.com This reaction involves the acylation of an amine with an acid chloride in the presence of a base. In the context of synthesizing this compound, this would involve the reaction of 2-aminobenzamide with 2-ethoxybenzoyl chloride. The synthesis of 2-ethoxybenzoyl chloride itself can be accomplished from 2-ethoxybenzoic acid using a chlorinating agent like thionyl chloride or phosgene. nih.govgoogle.comgoogle.com The Schotten-Baumann reaction is typically carried out in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. researchgate.netlabcluster.com
Another widely used conventional approach involves the use of peptide coupling reagents . These reagents are designed to facilitate amide bond formation between a carboxylic acid and an amine by activating the carboxyl group. For the synthesis of this compound, 2-ethoxybenzoic acid would be reacted with 2-aminobenzamide in the presence of a coupling reagent and a non-nucleophilic base. A variety of coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions.
Table 1: Common Peptide Coupling Reagents for Amide Synthesis
| Coupling Reagent | Full Name | Activating Species | Byproducts |
| DCC | Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | O-acylisourea | Water-soluble urea |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt ester | Tetramethylurea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt ester | Tetramethylurea |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt ester | Tripyrrolidinophosphine oxide |
The choice of coupling reagent can be critical in optimizing the yield and purity of the final product. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to minimize racemization and improve reaction efficiency.
Novel Synthetic Approaches and Enhancements
In recent years, there has been a drive towards developing more efficient and atom-economical methods for amide bond formation. One such novel approach that could be applied to the synthesis of this compound is transition-metal-catalyzed C-H amidation . For instance, rhodium(III)-catalyzed amidation of anilide C-H bonds with isocyanates has been reported as a direct and efficient method for preparing N-acyl anthranilamides. This method avoids the pre-functionalization of starting materials, a common requirement in conventional synthesis.
Derivatization Strategies for this compound Analogs
The synthesis of analogs of this compound is crucial for exploring structure-activity relationships (SAR). Derivatization can be achieved through systematic structural modifications or by employing high-throughput parallel synthesis techniques.
Systematic Structural Modifications
Systematic structural modifications involve the targeted synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner. For a molecule like this compound, these modifications could include:
Substitution on the 2-ethoxybenzoyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on this ring can probe the electronic and steric requirements for a particular activity.
Modification of the ethoxy group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with other functional groups to assess the impact of this region on the molecule's properties.
Modification of the amide linkages: While more synthetically challenging, the amide bonds could potentially be replaced with other bioisosteric linkers to investigate their role in molecular recognition and stability.
An example of how systematic modifications are explored can be seen in the discovery of 5-substituent-N-arylbenzamide derivatives as LRRK2 inhibitors, where extensive SAR studies led to the identification of potent and selective compounds. nih.gov
Parallel Synthesis Techniques
Parallel synthesis allows for the rapid generation of a large number of compounds in a library format, which is highly advantageous for initial lead discovery and optimization. chemicalbook.com This strategy can be readily applied to the synthesis of this compound analogs. By using a common scaffold and a variety of building blocks, a diverse library of related compounds can be synthesized simultaneously.
For instance, a library of 2-[(substituted-benzoyl)amino]benzamides could be generated by reacting 2-aminobenzamide with a diverse set of substituted benzoyl chlorides in a parallel reactor. Similarly, by starting with different substituted 2-aminobenzamides, the diversity of the library can be further expanded. These techniques often employ solid-phase synthesis methodologies, where one of the reactants is attached to a resin, simplifying purification as excess reagents and byproducts can be washed away.
Methodologies for Compound Purification and Characterization in Synthesis Research
The successful synthesis of this compound and its analogs is critically dependent on robust methods for their purification and characterization.
Purification of the target compound from the reaction mixture is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for benzamide (B126) derivatives include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. google.comgoogle.comwikipedia.org The choice of solvent is crucial and is often determined empirically.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (a solvent or mixture of solvents). bmrb.io It is a versatile method for purifying both solid and liquid compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. nih.govlabcluster.comeurogentec.commicrosynth.com Reverse-phase HPLC (RP-HPLC) is particularly common for the purification of organic molecules like benzamides. labcluster.comeurogentec.commicrosynth.com
Characterization is the process of confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination. chemicalbook.combmrb.iorsc.orgresearchgate.net
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns. researchgate.netrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as the C=O and N-H stretching vibrations characteristic of the amide bonds in this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings, the ethoxy group (a triplet and a quartet), and the amide N-H protons. The chemical shifts and coupling patterns would be diagnostic of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbons of the amide groups, the aromatic carbons, and the carbons of the ethoxy group. bmrb.iorsc.orgresearchgate.net |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage of the amide bonds. researchgate.netrsc.org |
| IR Spec. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C-O stretching of the ethoxy group. |
Structure Activity Relationship Sar Studies of 2 2 Ethoxybenzoyl Amino Benzamide Analogs
Systematic Exploration of Substituent Effects
The biological activity of 2-[(2-Ethoxybenzoyl)amino]benzamide analogs can be significantly modulated by the introduction of various substituents on the aromatic rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.
Systematic substitutions on both the benzoyl and benzamide (B126) aromatic rings of analogous structures have provided valuable insights into the SAR of this class of compounds.
On the benzoyl moiety, the nature and position of substituents play a critical role. For instance, in related N-benzoyl-2-hydroxybenzamide series, substitutions at the para-position of the benzoyl ring have been shown to be favorable. The binding site for these compounds appears to accommodate a fairly large hydrophobic pocket with a preference for branched alkyl groups and strongly electron-donating groups like dialkylamino substituents nih.gov.
In a series of 2-phenoxybenzamide analogs with antiplasmodial activity, the replacement of a 2-(4-fluorophenoxy) substituent with other groups was investigated to understand its influence. This highlights the importance of the substituent on the phenoxy ring, which is analogous to the ethoxybenzoyl part of the target molecule nih.gov. Furthermore, studies on thieno[2-3-b]pyridines with a 2-arylcarboxamide fragment have demonstrated that di-substitution on the aryl ring, particularly at the 2- and 3-positions with bulky lipophilic groups, leads to the greatest anti-proliferative activity. This suggests that steric bulk on the benzoyl ring of this compound could be a key factor for certain biological activities mdpi.com.
Regarding the benzamide aromatic ring, in a series of 2-aminobenzamide (B116534) derivatives synthesized from isatoic anhydride, various substitutions on the N-phenyl ring led to a range of antimicrobial activities. For example, derivatives with a 4-fluorophenyl, 4-chlorophenyl, and p-tolyl group at this position were synthesized and evaluated, indicating that electronic and steric variations on this ring system directly impact biological outcomes mdpi.com.
The following table summarizes the observed effects of aromatic ring substitutions in analogous benzamide series:
| Series of Analogs | Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |
| N-Benzoyl-2-hydroxybenzamides | para-position of Benzoyl ring | Branched alkyl, Dialkylamino | Favorable for activity, suggesting a large hydrophobic binding pocket. |
| 2-Phenoxybenzamides | 2-position of Benzoyl ring (phenoxy substituent) | Varied functional groups | Influences antiplasmodial activity. |
| Thieno[2-3-b]pyridines with 2-arylcarboxamide | 2- and 3-positions of Arylcarboxamide ring | Bulky lipophilic groups (e.g., 2,3-dichloro, 2,3-dibromo) | Optimal for anti-proliferative activity. |
| 2-Aminobenzamides | N-phenyl ring | 4-fluoro, 4-chloro, p-tolyl | Modulates antimicrobial activity. |
The central amide linkage and the ethoxy group are fundamental components of the this compound scaffold, and their modification or replacement can have profound effects on biological activity.
The amide bond is a critical structural feature in many biologically active molecules, often participating in hydrogen bonding interactions with target proteins. In a series of thieno[2-3-b]pyridine derivatives, changing the amide linker between the eastern phenyl ring and the core structure led to a complete loss of anti-proliferative activity, underscoring its importance mdpi.com. The amide protons can act as hydrogen bond donors, and the carbonyl oxygen as a hydrogen bond acceptor, facilitating precise molecular recognition at the binding site.
The ethoxy group on the benzoyl ring also plays a significant role. In a series of 2-alkoxy-4-amino-5-chlorobenzamides, variations in the alkoxy group were found to influence their activity as 5-HT3 receptor antagonists amazonaws.com. The length and nature of the alkoxy chain can affect the lipophilicity and steric profile of the molecule, which in turn can modulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the target. While direct studies on the ethoxy group of this compound are limited, research on related benzamide analogs where alkoxy groups are varied provides strong evidence for the importance of this moiety. For instance, in a series of mGlu5 allosteric modulators, different ether groups were explored, indicating the sensitivity of the biological activity to changes in this part of the molecule acs.org.
The table below outlines the significance of the amide and alkoxy functionalities based on studies of related compounds:
| Moiety | Modification | Impact on Biological Activity |
| Amide Linker | Replacement or alteration | Can lead to a complete loss of activity, highlighting its role in target interaction. |
| Alkoxy Group | Variation in chain length and nature | Modulates lipophilicity and steric interactions, thereby influencing receptor affinity and pharmacokinetic properties. |
Conformational Analysis and SAR
The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various spatial arrangements. The preferred conformation at the biological target is the one that allows for optimal interactions, leading to a biological response.
The amide bond generally exists in a planar conformation, but rotation around the adjacent single bonds allows the two aromatic rings to adopt different relative orientations. The presence of the ortho-ethoxy group on the benzoyl ring can introduce steric hindrance, potentially influencing the preferred conformation around the amide bond. This conformational preference can be crucial for fitting into a specific binding pocket.
In related benzamide derivatives, conformational restriction has been used as a tool to enhance activity. For example, in the design of 5-HT3 receptor antagonists, a conformational limitation on the side chain was achieved by incorporating an azabicyclic tropane ring amazonaws.com. While no specific conformational analysis studies on this compound were found, the principles from related systems suggest that understanding and controlling the conformational flexibility of this scaffold could be a valuable strategy for optimizing biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.
While no QSAR studies specifically focused on this compound were identified, numerous QSAR analyses have been performed on broader classes of benzamide derivatives for various biological activities. These studies often utilize a range of molecular descriptors, including physicochemical, steric, electronic, and structural parameters.
For example, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa used multiple linear regression to model the relationship between molecular descriptors and antibacterial activity nih.gov. Another study on benzamidin derivatives employed a Multivariate Image Analysis-based QSAR (MIA-QSAR) method to predict inhibitory activity archivepp.com. In the development of H3-antagonists based on 2-aminobenzimidazole derivatives, a QSAR study revealed an approximate parabolic dependence of receptor affinity on lipophilicity (log P) nih.gov.
A hypothetical QSAR model for this compound derivatives could be developed using a similar approach. A dataset of analogs with their measured biological activities would be required. Molecular descriptors for each analog would be calculated, and statistical methods would be used to build a predictive model.
The following table presents descriptors commonly used in QSAR studies of benzamide-related structures, which could be relevant for modeling this compound derivatives:
| Descriptor Type | Examples | Potential Relevance for this compound SAR |
| Physicochemical | LogP (lipophilicity), pKa (acidity/basicity) | Influences membrane permeability, solubility, and target binding. |
| Electronic | Hammett constants, atomic charges | Describes the electronic effects of substituents on the aromatic rings. |
| Steric | Molar refractivity, Taft steric parameters | Quantifies the size and shape of substituents, which can affect binding. |
| Topological | Connectivity indices, shape indices | Encodes information about the molecular structure and branching. |
The development of a robust QSAR model for this compound analogs could significantly aid in the design of new derivatives with improved potency and selectivity.
Preclinical Pharmacological and Biological Investigations of 2 2 Ethoxybenzoyl Amino Benzamide
In Vitro Biological Evaluation Methodologies
The initial phase of preclinical research for a novel compound like 2-[(2-Ethoxybenzoyl)amino]benzamide involves a series of in vitro evaluations. These laboratory-based tests are crucial for determining the compound's biological activity, identifying its molecular targets, and understanding its mechanism of action at a cellular level.
Cell-Based Assays for Target Engagement
Cell-based assays are fundamental in determining if a compound interacts with its intended molecular target within a living cell. For a novel benzamide (B126) derivative, researchers would typically engineer a cell line to express the target of interest. For instance, in the development of benzamide derivatives as Kv2.1 inhibitors, HEK293 cells were modified to express the Kv2.1 potassium channel. homedepot.com These cells are then treated with the test compound across a range of concentrations.
Target engagement can be measured through various methods, such as:
Reporter Gene Assays: Where the activation or inhibition of a target protein triggers the expression of a reporter gene (e.g., luciferase or green fluorescent protein), which can be easily quantified.
Binding Assays: Using techniques like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to directly measure the binding affinity of the compound to its target protein within the cellular environment.
Functional Assays: Assessing a downstream cellular event that is dependent on the target's activity. For example, in the study of Kv2.1 inhibitors, the researchers evaluated the compound's ability to protect the engineered cells from apoptosis induced by hydrogen peroxide, a process in which the Kv2.1 channel is implicated. homedepot.com
The results of these assays are typically used to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Enzymatic Assays for Biochemical Pathway Modulation
Enzymatic assays are critical for understanding how a compound affects specific enzymes within a biochemical pathway. These cell-free assays allow for a direct measurement of the compound's inhibitory or activating effect on a purified enzyme. For example, in the discovery of novel glucokinase activators, acetylenyl benzamide derivatives were screened in an in vitro assay measuring the increase in glucokinase activity. scribd.com
The process generally involves:
Purification of the target enzyme.
Incubation of the enzyme with its substrate and the test compound at various concentrations.
Measurement of the rate of product formation or substrate depletion.
Data from these assays are used to calculate key parameters such as the IC₅₀ value, which quantifies the compound's potency as an enzyme inhibitor. This information is vital for structure-activity relationship (SAR) studies, where chemists systematically modify the compound's structure to improve its potency and selectivity.
Phenotypic Screening Approaches in Cellular Models
For a new benzamide derivative, a phenotypic screen could involve:
High-Content Imaging: Where automated microscopy and image analysis are used to assess changes in cellular morphology, protein localization, or other visual characteristics in response to the compound.
Cell Viability Assays: Screening the compound against a panel of cancer cell lines to identify potential anti-proliferative agents. steamcommunity.com For example, a series of N-benzoyl-2-hydroxybenzamides were tested against various protozoan parasites to identify compounds with anti-leishmanial activity. scribd.com
Antimicrobial Assays: Testing the compound's ability to inhibit the growth of various bacterial and fungal strains. marisenerji.com
A notable example is the phenotypic screening of a compound library that led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite causing Human African Trypanosomiasis.
| Assay Type | Purpose | Example from Benzamide Research | Key Parameter |
| Cell-Based Assay | Determine target engagement in a cellular context | Testing Kv2.1 inhibitors in HEK293 cells expressing the channel homedepot.com | IC₅₀ / EC₅₀ |
| Enzymatic Assay | Measure direct effect on a purified enzyme | Screening acetylenyl benzamides for glucokinase activation scribd.com | IC₅₀ |
| Phenotypic Screen | Identify effects on cellular or organismal phenotype | Testing N-benzoyl-2-hydroxybenzamides against P. falciparum scribd.com | EC₅₀ / MIC |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the investigation of a compound like this compound would progress to in vivo studies in animal models. These studies are essential for evaluating the compound's efficacy and understanding its behavior in a whole organism.
Pharmacodynamic Assessment in Animal Models
Pharmacodynamics (PD) examines what a drug does to the body. In preclinical animal models, this involves assessing the physiological and biochemical effects of the compound and its mechanism of action. The choice of animal model is critical and depends on the therapeutic indication. For instance, in the evaluation of a benzamide derivative as a neuroprotective agent for ischemic stroke, a middle cerebral artery occlusion (MCAO) rat model was used to mimic the disease state. homedepot.com
Key aspects of pharmacodynamic assessment include:
Efficacy Studies: Determining if the compound produces the desired therapeutic effect. In the MCAO rat model, the efficacy of the Kv2.1 inhibitor was demonstrated by a marked reduction in the infarct volume. homedepot.com
Dose-Response Relationship: Establishing the relationship between the dose of the compound administered and the magnitude of the observed effect.
Biomarker Analysis: Measuring changes in specific biomarkers to confirm that the compound is engaging its target and modulating the intended biological pathway in the animal.
Investigation of Compound Distribution in Animal Tissues
Understanding where a compound distributes in the body is crucial for its development as a therapeutic agent. Tissue distribution studies help to determine if the compound reaches its site of action in sufficient concentrations and can also provide insights into potential off-target effects.
These studies typically involve:
Administering the compound to animals (e.g., rats or mice).
At various time points, collecting different tissues and organs (e.g., brain, liver, kidney, heart, lungs, and target tissue).
Analyzing the concentration of the compound in each tissue using techniques like liquid chromatography-mass spectrometry (LC-MS).
For example, a study on an alternative oxidase inhibitor for cryptosporidiosis investigated its distribution in rats and found that it was extensively distributed in the main tissues, with the highest concentrations in the intestine and intestinal contents, which is the site of the infection.
| Study Type | Objective | Example from Benzamide Research | Key Measurements |
| Pharmacodynamic Assessment | Evaluate the therapeutic effect in a living organism | Reduction of infarct volume by a Kv2.1 inhibitor in a rat stroke model homedepot.com | Efficacy, dose-response, biomarker levels |
| Tissue Distribution | Determine the concentration of the compound in various tissues | Measurement of an anti-parasitic compound in rat tissues, showing high concentration in the intestine | Compound concentration (e.g., ng/g of tissue) |
Comparative Biological Profiling of this compound Analogs
Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the preclinical pharmacological and biological investigations of this compound and its direct structural analogs. While the broader class of benzamides has been the subject of considerable research, leading to the development of various compounds with diverse therapeutic applications, specific data on the comparative biological profiling of analogs of this compound is not present in the accessible scientific domain.
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how modifications to a lead compound's structure influence its biological activity. This process typically involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. These analogs are then subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action.
For a theoretical comparative biological profiling of this compound analogs, researchers would likely investigate modifications at several key positions:
The Ethoxy Group: The ethyl moiety of the ethoxy group could be varied in length (e.g., methoxy, propoxy) or replaced with other functionalities (e.g., alkyl, halogen, trifluoromethyl) to probe the impact of size, lipophilicity, and electronic effects on activity.
The Benzoyl Ring: Substituents could be introduced at different positions on the benzoyl ring to explore the electronic and steric requirements for optimal biological activity.
The Benzamide Moiety: The substitution pattern on the second aromatic ring could be altered, or the amide linkage itself could be modified to an isostere to assess its importance for binding to a biological target.
Without experimental data from such studies, it is not possible to construct the detailed research findings and data tables requested. The scientific community relies on the publication of research data to build upon existing knowledge. In the case of this compound and its analogs, this foundational information appears to be absent from the public record.
Therefore, the following sections, which would typically contain detailed data tables and in-depth discussions of the comparative biological activities of various analogs, cannot be populated. The absence of such data precludes any meaningful analysis or reporting on the subject as outlined.
Should research on this compound and its analogs be published in the future, a comprehensive comparative biological profile could be developed. This would likely include tables detailing the chemical structures of the analogs, their in vitro activity (e.g., IC₅₀ or EC₅₀ values against specific targets), and potentially in vivo efficacy data from preclinical models.
Based on a comprehensive review of publicly available scientific literature, there is no specific research data corresponding to the detailed mechanistic investigations for the compound This compound .
Extensive searches for studies on this exact molecule did not yield specific information regarding its molecular target identification, validation through proteomic or genetic methods, or its effects on signaling pathways and cellular processes as outlined in the request.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the foundational research findings for each specified section and subsection for "this compound" are not available in the public domain. While research may exist for the broader class of benzamides or other related derivatives, providing that information would violate the explicit instruction to focus solely on the specified compound.
Mechanistic Investigations of 2 2 Ethoxybenzoyl Amino Benzamide
Cellular Responses and Biological Processes Modulated by 2-[(2-Ethoxybenzoyl)amino]benzamide
Apoptosis and Cell Proliferation Pathways
There is no available information from scientific studies to describe the role of this compound in modulating apoptosis or cell proliferation pathways. Research would be required to determine if this compound can induce programmed cell death or affect the rate at which cells grow and divide. Such studies would typically involve a variety of molecular biology techniques to identify interactions with key regulatory proteins, such as caspases in the apoptosis pathway or cyclins and cyclin-dependent kinases in the cell cycle.
Cellular Differentiation and Senescence Mechanisms
Similarly, there is a lack of research on the effects of this compound on cellular differentiation and senescence. Investigations into cellular differentiation would explore whether the compound can influence a cell's development into a more specialized cell type. Studies on senescence would be needed to understand if the compound can induce or prevent the state of irreversible cell cycle arrest. These investigations would be fundamental to understanding any potential therapeutic or biological activity of the compound.
Given the absence of data, no research findings or data tables can be generated for this compound.
Computational and Theoretical Studies of 2 2 Ethoxybenzoyl Amino Benzamide
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 2-[(2-Ethoxybenzoyl)amino]benzamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.
The insights gained from molecular docking can guide the optimization of lead compounds to enhance their binding affinity and selectivity. For instance, studies on various benzamide (B126) derivatives have shown their potential to interact with targets like topoisomerase enzymes, which are significant in cancer therapy. nih.gov In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant receptor. The resulting binding energy and interaction profile would indicate the stability of the complex. Key interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the receptor. chemspider.com
For example, the ethoxy group of the compound could engage in hydrophobic interactions, while the amide groups are potential hydrogen bond donors and acceptors. The specific amino acids involved in these interactions would be identified, providing a model for the ligand-receptor complex.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR23, LYS45, GLN78 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 4 |
This table presents illustrative data for a hypothetical molecular docking study.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. bldpharm.com These calculations can provide valuable information about bond lengths, bond angles, dihedral angles, and the distribution of electron density within the this compound molecule.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of these studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of the molecule that are likely to engage in electrostatic interactions with a receptor.
Table 2: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
This table contains hypothetical data from a quantum chemical calculation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of this compound and its complex with a receptor over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the flexibility of both the ligand and the receptor. nih.gov
In a typical MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict the positions of the atoms at a subsequent point in time. By running the simulation for a sufficient duration, the conformational landscape of the molecule can be explored. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. researchgate.net
When applied to a ligand-receptor complex, MD simulations can be used to assess the stability of the binding interactions identified in docking studies and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Result |
| Simulation Time | 100 ns |
| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å |
| Number of Stable Hydrogen Bonds | 1-2 |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol |
This table presents illustrative data from a hypothetical molecular dynamics simulation.
In Silico Prediction of Pharmacokinetic Profiles in Preclinical Models
The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in preclinical development. nih.gov In silico models can provide early-stage predictions of these pharmacokinetic parameters for this compound, helping to identify potential liabilities before extensive experimental testing. nih.govresearchgate.net
These predictive models are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.gov For instance, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound and its likelihood of being orally bioavailable.
In silico tools can also predict interactions with metabolic enzymes, such as the cytochrome P450 family, and transporters, which are crucial for understanding the drug's metabolism and clearance. nih.gov Toxicity predictions can flag potential safety concerns early in the drug discovery pipeline. nih.gov
Table 4: Predicted In Silico Pharmacokinetic Properties of this compound
| ADMET Parameter | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Oral Bioavailability | Good |
| Ames Mutagenicity | Negative |
This table contains hypothetical data from an in silico ADMET prediction.
Future Directions and Unresolved Research Questions
Emerging Methodologies for 2-[(2-Ethoxybenzoyl)amino]benzamide Research
The investigation of this compound and its derivatives is benefiting from the advent of novel research methodologies. Traditional synthesis routes, often involving conventional heating, are being supplemented and, in some cases, replaced by more efficient techniques. nih.gov Microwave-assisted synthesis, for instance, offers a time-efficient and often higher-yield alternative for producing benzamide (B126) derivatives. nih.govresearchgate.net This method, along with other modern synthetic strategies, can accelerate the creation of compound libraries for screening and optimization.
Beyond synthesis, advancements in analytical techniques are crucial for detailed characterization. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy are instrumental in confirming the structure and purity of synthesized compounds like this compound and its analogues. nih.govmdpi.com
Integration of Multi-Omics Data in this compound Studies
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. This approach combines data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of molecular and cellular responses to the compound. nih.govnih.gov
By analyzing changes across these different biological layers simultaneously, researchers can elucidate the mechanism of action of this compound. For example, transcriptomic data can reveal which genes are up- or down-regulated in response to the compound, while proteomic and metabolomic data can show the subsequent changes in protein and metabolite levels. nih.govjci.org This integrated approach is powerful for identifying novel therapeutic targets and understanding the complex feedback loops within biological systems. nih.gov
Several computational methods are available for integrating multi-omics datasets, ranging from simple concatenation-based approaches to more sophisticated model-based and network-based strategies. nih.govyoutube.com These tools are essential for managing the high dimensionality and heterogeneity of omics data and for extracting meaningful biological insights. nih.govyoutube.com
Translational Research Gaps in Preclinical Development of this compound
The journey of a promising compound like this compound from the laboratory to clinical application is fraught with challenges, often referred to as the "translational gap" or the "Valley of Death". nih.gov A significant hurdle is the often-poor translatability of findings from preclinical models, such as animal studies, to human physiology. proventainternational.com
Key gaps in the preclinical development of novel compounds include:
Lack of robust preclinical models: Animal models may not accurately mimic human disease, leading to misleading results about a drug's efficacy and safety. nih.gov
Insufficient understanding of the mechanism of action: A clear understanding of how a compound works at the molecular level is crucial for predicting its effects in humans. nih.gov
Absence of validated biomarkers: Biomarkers are essential for monitoring a drug's effectiveness and for patient selection, yet their development often lags behind the discovery of the drug itself. proventainternational.comresearchgate.net
Bridging these gaps requires a concerted effort to improve the predictive value of preclinical research. This includes the development of more relevant animal models and the early integration of biomarker strategies into the drug development process. nih.govresearchgate.net
Challenges and Opportunities in Modifying this compound Structure for Enhanced Biological Activity
The chemical structure of this compound offers numerous opportunities for modification to enhance its biological activity. The benzamide scaffold is a common feature in many biologically active molecules, and strategic alterations to its structure can lead to improved potency, selectivity, and pharmacokinetic properties. magtech.com.cnnih.gov
Table 1: Potential Modifications and Their Expected Impact
| Structural Modification | Potential Impact on Biological Activity |
| Alteration of the ethoxy group | Could influence solubility, metabolic stability, and receptor binding. |
| Substitution on the benzoyl ring | May affect electronic properties and interactions with biological targets. |
| Modification of the amide linker | Can impact conformational flexibility and hydrogen bonding capacity. |
| Substitution on the second benzamide ring | Offers a site for introducing functional groups to modulate activity or target different pathways. |
However, this process is not without its challenges. The synthesis of new derivatives can be complex and time-consuming. mdpi.comnih.gov Furthermore, predicting the effect of a specific structural change on biological activity is often difficult, necessitating the synthesis and testing of numerous analogues. Despite these hurdles, the potential to develop more effective and targeted therapies makes the structural modification of this compound a compelling area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
